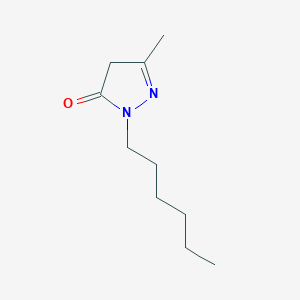

3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl-

Description

3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a ketone group. The target compound, 2-hexyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one, features a hexyl chain at position 2 and a methyl group at position 3. This substitution pattern influences its physicochemical properties, such as lipophilicity and solubility, which are critical for applications in medicinal chemistry or material science.

Properties

CAS No. |

82387-91-5 |

|---|---|

Molecular Formula |

C10H18N2O |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-hexyl-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H18N2O/c1-3-4-5-6-7-12-10(13)8-9(2)11-12/h3-8H2,1-2H3 |

InChI Key |

OIPPWAMVRPIVHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C(=O)CC(=N1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form Pyrazolone Core

The pyrazolone ring is typically synthesized by reacting hydrazine derivatives with β-ketoesters or β-diketones. For example, methyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one intermediates. This step is often carried out under reflux conditions in ethanol or other suitable solvents.

Alkylation to Introduce the Hexyl Group

The 2-hexyl substituent is introduced by alkylation of the pyrazolone intermediate with hexyl bromide or hexyl halides in the presence of a base such as potassium carbonate. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60–100 °C) to facilitate nucleophilic substitution.

Catalysts and Solvent Systems

- Bases: Potassium carbonate is commonly used to deprotonate the pyrazolone nitrogen, enabling alkylation.

- Solvents: DMF, dimethyl sulfoxide (DMSO), or ethanol are preferred for their ability to dissolve reactants and promote reaction kinetics.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid (p-TSA) have been used in related pyrazolone syntheses to promote cyclization steps.

Detailed Research Findings and Examples

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate + methyl acetoacetate | Reflux in ethanol, 4–6 h | 75–85 | Formation of 3-methyl-1H-pyrazol-5(4H)-one intermediate |

| 2 | Alkylation | Pyrazolone intermediate + hexyl bromide + K2CO3 | DMF, 80 °C, 6–12 h | 65–80 | N-alkylation at 2-position to introduce hexyl group |

| 3 | Purification | Recrystallization or chromatography | Solvent-dependent | — | Ensures product purity and removal of side products |

Research Example

A study on 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one demonstrated the alkylation of a pyrazolone intermediate with hexyl bromide in DMF using potassium carbonate as base, yielding the target compound with high purity and good yield. The reaction temperature was maintained at 80 °C for 8 hours to optimize conversion.

Alternative Methods

- One-pot multi-component reactions have been reported for related pyrazolone derivatives, involving phenyl hydrazine, β-ketoesters, aldehydes, and catalysts like p-toluenesulfonic acid in aqueous media, offering environmentally friendly and efficient synthesis routes.

- Use of reusable catalysts such as cerium sulfate in ethanol/water mixtures has been shown to facilitate condensation reactions for pyrazolone derivatives, improving yields and reducing reaction times.

Industrial and Scale-Up Considerations

Industrial synthesis of 3H-Pyrazol-3-one derivatives with hexyl substituents typically involves:

- Continuous flow reactors to enhance heat and mass transfer.

- Optimization of solvent recycling and catalyst reuse.

- Control of reaction parameters (temperature, pressure) to maximize yield and minimize impurities.

- Use of automated synthesis platforms for reproducibility and scalability.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Stepwise Cyclization + Alkylation | Hydrazine hydrate, methyl acetoacetate, hexyl bromide | Ethanol (cyclization), DMF (alkylation) | K2CO3 (alkylation), p-TSA (cyclization) | Reflux (cyclization), 80 °C (alkylation) | 4–6 h (cyclization), 6–12 h (alkylation) | 65–85% | High purity, well-established | Requires multiple steps, use of aprotic solvents |

| One-pot Multi-component Reaction | Phenyl hydrazine, β-ketoester, aldehydes | Water/ethanol | p-TSA, Ce(SO4)2 | Reflux or room temp (ultrasonic) | 1–4 h | Moderate to high | Eco-friendly, fewer steps | Limited to specific derivatives |

| Industrial Continuous Flow | Same as stepwise | Optimized solvents | Automated base addition | Controlled temp/pressure | Continuous | High | Scalable, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxypyrazolones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

3H-Pyrazol-3-one derivatives have been investigated for their therapeutic potential. Notably, they exhibit:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Candida albicans.

- Anticancer Properties : In vitro studies reveal that 3H-Pyrazol-3-one compounds can induce apoptosis in various cancer cell lines. A specific case study highlighted its effectiveness against breast cancer cells, showing a dose-dependent cytotoxic effect.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | Breast Cancer | 15 | Induction of apoptosis |

| B | Leukemia | 20 | Cell cycle arrest |

Biological Research

The compound has been explored for its immunomodulatory effects. Research indicates that it can enhance immune responses by modulating T cell activity.

- Immunomodulatory Effects : In animal models, administration of the compound increased the proliferation of T cells and enhanced humoral immunity.

| Effect | Observed Change |

|---|---|

| T Cell Proliferation | Increased CD8+ T cells |

| Humoral Response | Enhanced antibody production |

Material Science

In material science, 3H-Pyrazol-3-one is utilized as a precursor in the synthesis of polymers and other materials. Its unique chemical structure allows it to act as a stabilizing agent in various formulations.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer activity of 3H-Pyrazol-3-one derivatives on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Immunomodulatory Effects

In a controlled study involving CBA mice, researchers administered varying concentrations of the compound to assess its immunomodulatory effects. The results showed significant increases in lymphocyte proliferation at concentrations as low as 0.1%, indicating its potential utility in enhancing immune responses.

Mechanism of Action

The mechanism of action of 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The hexyl chain in the target compound distinguishes it from analogs with shorter aliphatic chains, aromatic substituents, or electronegative groups. Key comparisons include:

Alkyl Chain Length Variation

Aromatic Substituents

- 2-Phenyl-5-methyl analog (CAS 89-25-8): Boiling Point: 560.20 K at 35.30 kPa The phenyl group introduces rigidity and π-π stacking interactions, increasing melting points compared to aliphatic chains. However, this reduces solubility in nonpolar solvents .

- 4-Methylphenyl analog (CAS 86-92-0):

Electronegative Substituents

- 5-Trifluoromethyl analog (CAS 401-73-0):

- 3,4-Dichlorophenyl analog :

Data Tables

Table 1: Key Properties of Selected Pyrazol-3-one Derivatives

*Estimated based on alkyl chain length.

Biological Activity

3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl- (CAS No. 82387-91-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl- is with a molecular weight of 182.26 g/mol. The compound features a pyrazolone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 82387-91-5 |

| Molecular Formula | C10H18N2O |

| Molecular Weight | 182.26 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

- Antitumor Activity : Pyrazole compounds have been shown to inhibit various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro and in vivo.

- Antimicrobial Properties : The antibacterial and antifungal activities of pyrazole derivatives have been documented, making them potential candidates for developing new antimicrobial agents.

The biological activities of 3H-Pyrazol-3-one derivatives are attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Many pyrazole derivatives inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : These compounds may also act on various receptors, influencing signaling pathways that regulate cell growth and immune responses.

Antitumor Activity

A study investigated the antiproliferative effects of several pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.00 to 25 µM against leukemia and breast cancer cell lines .

Anti-inflammatory Properties

In another research effort, the anti-inflammatory potential of 3H-Pyrazol-3-one derivatives was assessed through the measurement of nitric oxide (NO) production in LPS-stimulated macrophages. The findings revealed that these compounds effectively reduced NO levels, suggesting a robust anti-inflammatory mechanism .

Antimicrobial Activity

A series of novel pyrazole carboxamide derivatives were synthesized and tested against various pathogens. Results showed that certain compounds displayed moderate to excellent antifungal activity against phytopathogenic fungi, outperforming standard antifungal agents .

Comparative Analysis with Other Pyrazole Derivatives

The biological activities of 3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl- were compared with other known pyrazole derivatives:

| Compound Name | Antitumor IC50 (µM) | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| 3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl | 1.50 ± 1.27 | Significant | Moderate |

| Pyrazole derivative A | 0.75 ± 0.15 | Moderate | High |

| Pyrazole derivative B | >25 | Low | Low |

Q & A

Q. What are the optimal synthetic routes for 3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl-?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazol-3-one cores are formed via cyclization of hydrazine derivatives with β-keto esters. A key step includes refluxing intermediates (e.g., 4,5-dihydrotetrazolylphenyl derivatives) in ethanol to promote cyclization, followed by recrystallization from DMF/ethanol mixtures (1:1) to isolate pure products . Critical parameters include:

- Temperature control during cyclization (70–80°C).

- Use of anhydrous solvents to avoid hydrolysis of reactive intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: A combination of techniques is essential:

- NMR : ¹H and ¹³C NMR identify substituents (e.g., hexyl chain integration at δ 0.8–1.5 ppm, pyrazolone carbonyl at ~160 ppm) .

- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm core structure .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₁₆N₂O: calcd. 187.1235, observed 187.1237) .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.3 (s, CH₃), δ 1.2 (m, hexyl) | |

| ¹³C NMR | δ 160.2 (C=O), δ 25.4 (CH₂) | |

| IR | 1675 cm⁻¹ (C=O) |

Q. What physicochemical properties are critical for handling and storage?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Storage under inert atmosphere (N₂/Ar) prevents oxidation .

- Melting Point : Reported range 127–130°C; deviations indicate impurities .

- Hygroscopicity : Low (<1% moisture uptake by TGA), but desiccants (silica gel) are recommended for long-term storage .

Advanced Research Questions

Q. How should researchers address discrepancies in reported spectral data (e.g., conflicting NMR shifts)?

Methodological Answer: Contradictions often arise from solvent effects or tautomerism. For example:

- Tautomeric equilibria : The pyrazol-3-one ring can exist as keto-enol tautomers, altering NMR shifts. Use deuterated DMSO to stabilize the keto form .

- Solvent calibration : Cross-reference data using identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h for cyclization steps) and improves yields by 15–20% .

- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in the pyrazolone ring .

- Workup protocols : Liquid-liquid extraction (chloroform/water) minimizes product loss during isolation .

Q. Which computational methods predict the compound’s reactivity and bioactivity?

Methodological Answer:

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models HOMO-LUMO gaps (e.g., predicting nucleophilic attack at C4) .

- Molecular docking : AutoDock Vina screens binding affinities to targets like cyclooxygenase-2 (COX-2), with binding energies < -7.0 kcal/mol indicating potential anti-inflammatory activity .

- QSAR models : Correlate substituent effects (e.g., hexyl chain length) with logP values to optimize pharmacokinetics .

Q. How can researchers evaluate its bioactivity against specific enzymatic targets?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ determination). Example protocol:

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7) identifies EC₅₀ values; compare to control (e.g., doxorubicin) .

Q. What challenges arise in regioselective functionalization of the pyrazolone ring?

Methodological Answer:

- Competing reaction sites : Electrophilic substitution favors C4 over C5 due to resonance stabilization. Use directing groups (e.g., nitro at C5) to block undesired positions .

- Side reactions : Over-alkylation of the NH group can occur; protect with Boc groups before functionalization .

- Monitoring : TLC (silica, ethyl acetate/hexane) tracks reaction progress at 30-minute intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.